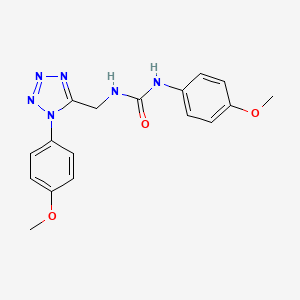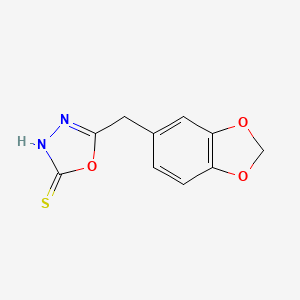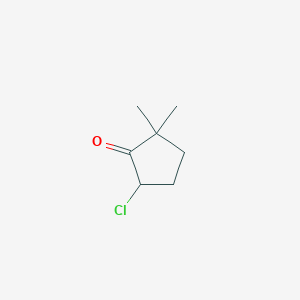
5-Chloro-2,2-dimethylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-2,2-dimethylcyclopentan-1-one, also known as 5-Cl-DMC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Electrochemical Applications
- Electrochemical Reduction Studies : 5-Chloro-2,2-dimethylcyclopentan-1-one is involved in electrochemical reduction processes. For instance, the electrochemical reduction of dihalopentanes, which can lead to the formation of cyclopentane, demonstrates the relevance of similar compounds in electrochemical studies (Pritts & Peters, 1994).
Chemical Reaction and Synthesis
- Radical Nucleophilic Substitution : In chemical reactions, compounds like 1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one, which share structural similarities with 5-Chloro-2,2-dimethylcyclopentan-1-one, are investigated for their behavior in nucleophilic substitution reactions (Santiago et al., 1991).
- Intramolecular Cyclization : The compound is also significant in intramolecular cyclization processes, which are crucial in synthetic chemistry (Crabtree & Dion, 1984).
Environmental Chemistry
- Chlorination of Pharmaceuticals : The interaction of compounds like 5-Chloro-2,2-dimethylcyclopentan-1-one with free chlorine in water treatment processes is a subject of study, highlighting its environmental chemistry applications (Krkošek et al., 2011).
Molecular Structure Analysis
- Structure Determination : The molecular structure of similar compounds, such as 1,3-dimethyl-2chloro-diazaboracyclopentane, is analyzed using techniques like electron diffraction, which is vital for understanding chemical properties (Seip et al., 1973).
Photochemistry
- Photochemical Studies : The role of 5-Chloro-2,2-dimethylcyclopentan-1-one in photochemistry is also significant. For example, studies on photochimie and its environmental impact involve the transformation of chlorophenols into cyclopentadienic acid under irradiation, demonstrating the compound's relevance in photochemical reactions (Guyon et al., 1982).
Thermodynamics
- Thermodynamic Properties : Understanding the thermodynamic properties of cyclopentanes, including variants like 1,1-dimethylcyclopentane, is crucial for applications in material science and engineering (Gross et al., 1953).
properties
IUPAC Name |
5-chloro-2,2-dimethylcyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFSTLODBUFHQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,2-dimethylcyclopentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2377223.png)
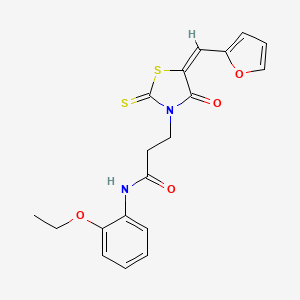
![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)

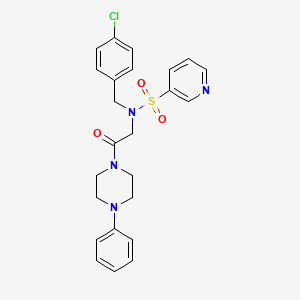
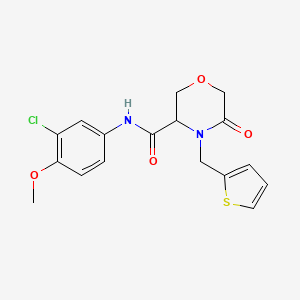

![N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2377232.png)
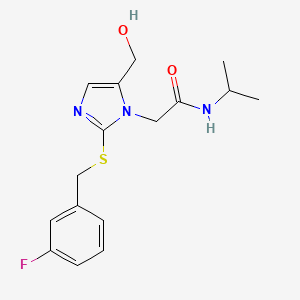
![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)
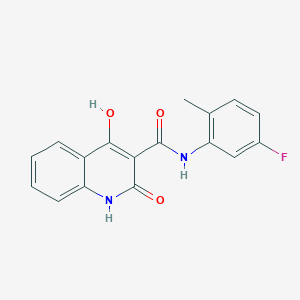
![[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methanol](/img/structure/B2377238.png)
